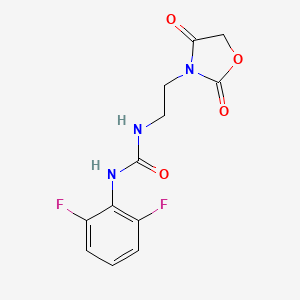
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. This compound is commonly referred to as DFOU, and its chemical formula is C14H14F2N2O4.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel phosphoranes containing urea derivatives have been synthesized, showcasing the chemical versatility of urea in creating new compounds. Urea derivatives function as NH-acids in selective reactions, leading to products with potential applications in various fields (Afshar & Islami, 2009).
Biological Activity
- Urea derivatives have been explored for their biological activities. Synthesis of novel urea compounds has shown promising results as plant growth regulators, indicating the potential of urea derivatives in agricultural applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Corrosion Inhibition
- The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments highlights the industrial applications of urea compounds in protecting metals against corrosion (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).
Spectroscopic and Structural Characterizations
- Detailed spectroscopic and structural characterizations of urea derivatives have been conducted, providing insights into their molecular properties. This research contributes to the understanding of urea compounds in various scientific and technological contexts (Muhammad Haroon et al., 2019).
Antimicrobial and Antidiabetic Agents
- The synthesis of urea derivatives with antimicrobial and mild antidiabetic activities illustrates the potential of these compounds in medicinal chemistry (H. Faidallah, K. A. Khan, & A. Asiri, 2011).
Antibacterial and Antifungal Activities
- Urea derivatives have been evaluated for their antibacterial and antifungal activities, revealing their potential as effective agents in combating various microbial infections (K. Sujatha, Shilpa, & R. Gani, 2019).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4/c13-7-2-1-3-8(14)10(7)16-11(19)15-4-5-17-9(18)6-21-12(17)20/h1-3H,4-6H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBWXGUDYJEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

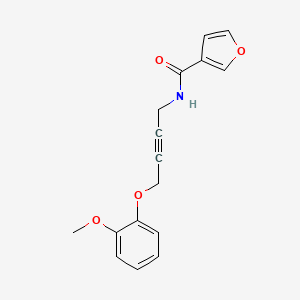
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)
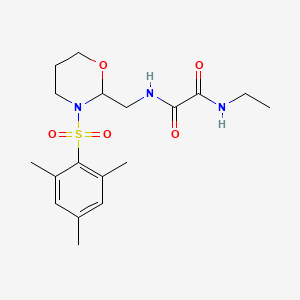
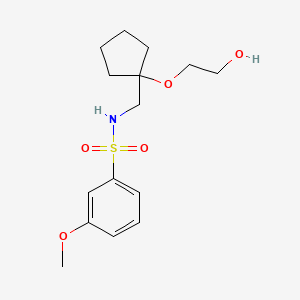
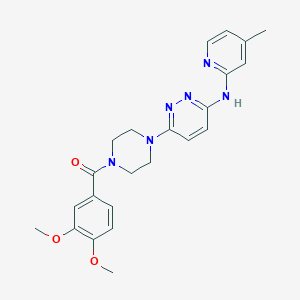

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)
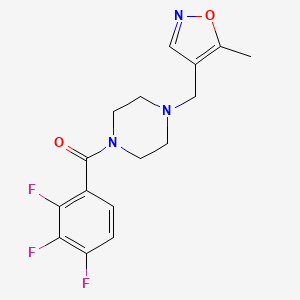

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)
![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)